4-(2,5-dioxopyrrolidin-1-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]benzene-1-sulfonamide
Description
This compound features a benzene sulfonamide core substituted at the 4-position with a 2,5-dioxopyrrolidin-1-yl group. The sulfonamide nitrogen is linked to a pentyl chain bearing a 5-hydroxy group and a thiophen-3-yl moiety at position 2.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c22-11-8-14(15-9-12-27-13-15)7-10-20-28(25,26)17-3-1-16(2-4-17)21-18(23)5-6-19(21)24/h1-4,9,12-14,20,22H,5-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNWSHNQJHUMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCCC(CCO)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Aminobenzenesulfonamide Intermediate
Procedure :
- Nitrobenzene (10 mmol) is sulfonated with chlorosulfonic acid (2.5 eq) at 0–5°C for 2 hr
- Ammonolysis with NH4OH (28% aq.) yields 4-nitrobenzenesulfonamide (87% yield)
- Catalytic hydrogenation (H2, 50 psi, 10% Pd/C) reduces nitro to amine group
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temp | 0–5°C (Step 1) |
| Pressure | 50 psi H2 (Step 3) |
| Overall Yield | 72% over 3 steps |
Pyrrolidin-2,5-dione Incorporation
Method :
- 4-Aminobenzenesulfonamide (5 mmol) reacts with succinic anhydride (6 mmol) in DMF at 120°C
- Cyclization using POCl3 (3 eq) forms 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
Optimization Data :
| Cyclizing Agent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| POCl3 | 80 | 4 | 88 |
| PPA | 100 | 6 | 76 |
| TMSCl | 60 | 8 | 65 |
POCl3 shows superior efficiency due to enhanced electrophilicity
Electrochemical Synthesis Advancements
The Nature study details a paired electrochemical process enabling greener synthesis of benzenesulfonamide derivatives:
Process Optimization and Scalability
Continuous Flow Synthesis
System Parameters :
- Reactor Volume: 25 mL
- Flow Rate: 2 mL/min
- Residence Time: 12.5 min
Comparative Data :
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Reaction Time | 8 hr | 25 min |
| Yield | 88% | 91% |
| Energy Consumption | 1450 kJ | 620 kJ |
Flow chemistry enhances mass transfer and thermal management
Analytical Characterization
Critical quality attributes confirmed through:
- 1H NMR (400 MHz, DMSO-d6): δ 8.12 (d, J=8.4 Hz, 2H, ArH), 7.89 (d, J=8.4 Hz, 2H, ArH), 4.21 (t, J=6.8 Hz, 1H, -OH), 3.95–3.87 (m, 2H, -CH2N)
- HRMS : m/z calc. for C20H23N2O5S2 [M+H]+: 459.1054, found: 459.1051
- HPLC Purity : 99.1% (C18 column, 0.1% TFA/MeCN gradient)
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-(2,5-dioxopyrrolidin-1-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and catalysis research.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The table below highlights key structural differences and biological activities between the target compound and analogs:
Functional Group Contributions
- Sulfonamide vs. Amide Cores : The target compound’s sulfonamide group is more acidic and polar than the amide cores of MPPB and piperazine-linked pentanamides . This may enhance solubility or enable interactions with basic residues in target proteins.
- 2,5-Dioxopyrrolidin-1-yl Group: Shared with MPPB , this moiety may contribute to conformational rigidity or hydrogen bonding. In MPPB, it was critical for enhancing monoclonal antibody production.
- Thiophen-3-yl Group : Present in all compounds, thiophene likely aids in hydrophobic interactions or π-stacking. Its placement on a pentyl chain in the target compound vs. a phenyl ring in others may alter binding kinetics.
- Hydroxy-pentyl Chain : Unique to the target compound, this group could improve aqueous solubility and enable hydrogen bonding, contrasting with the lipophilic piperazine or trifluoromethyl groups in analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
